Ethyl 3-chloro-4-hydroxybenzoate

Antimicrobial preservative Structure-activity relationship Paraben halogenation

Conventional parabens face tightening regulatory restrictions and ERα-binding liabilities. Ethyl 3-chloro-4-hydroxybenzoate addresses both: the 3-chloro substituent disconnects antimicrobial activity from estrogen receptor activation while enhancing Gram-positive potency via increased membrane partitioning (LogP 2.22 vs. ethylparaben). • Validated starting material for glucagon receptor antagonist hydrazones (69% hydrazide yield) and pH-responsive methacrylate polymers (pKa 6.5-7) for tumor-targeted delivery. • Supplied as white to off-white crystalline solid, ≥97% purity (GC), ambient shipping. • Available in research-scale quantities (1 g-5 g) with rapid global fulfillment.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 16357-41-8
Cat. No. B100976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-4-hydroxybenzoate
CAS16357-41-8
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
InChIKeyQBOWIPYEPOVPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.98e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Chloro-4-Hydroxybenzoate: Halogenated Paraben Overview


Ethyl 3-chloro-4-hydroxybenzoate (CAS 16357-41-8) is a monohalogenated derivative of ethyl 4-hydroxybenzoate (ethylparaben), classified within the hydroxybenzoate ester family. The compound bears a chlorine substituent at the 3-position ortho to the phenolic hydroxyl group, a structural modification that distinguishes it from conventional non-halogenated parabens and alters both its physicochemical profile and biological activity [1]. Commercially, it is typically supplied as a white to off-white crystalline solid with a purity specification of ≥96.5% (GC) and is available through major chemical suppliers such as Sigma-Aldrich (Product Number 568325) .

Ethyl 3-Chloro-4-Hydroxybenzoate: Irreplaceability vs. Ethylparaben


Although ethyl 3-chloro-4-hydroxybenzoate shares the p-hydroxybenzoate core scaffold with the widely used preservative ethylparaben (ethyl 4-hydroxybenzoate, CAS 120-47-8), the introduction of a chlorine atom at the 3-position of the aromatic ring produces a compound that is structurally and functionally distinct. Published class-level studies on 3-halo-4-hydroxybenzoate esters demonstrate that halogen substitution increases antibacterial potency against Gram-positive organisms (Staphylococcus aureus and Bacillus subtilis) and markedly enhances respiratory inhibition in Escherichia coli, with the magnitude of this effect dependent on the halogen identity [1]. Furthermore, recent investigations into halogenated paraben derivatives have shown that 3-substitution can disconnect antimicrobial activity from estrogen receptor alpha (ERα) binding, a key liability of conventional parabens [2]. These differences mean that procurement decisions based solely on the benzoate ester scaffold—without accounting for the presence and position of halogen substitution—risk selecting a compound with divergent bioactivity, solubility, and regulatory profile.

Ethyl 3-Chloro-4-Hydroxybenzoate: Differentiation Evidence


3-Chloro Substitution Enhances Gram-Positive Antibacterial Potency

Class-level studies on p-hydroxybenzoate esters and their monohalogen derivatives demonstrated that introducing a halogen at the 3-position increases antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to the corresponding non-halogenated parent esters [1]. Specifically, the growth of Staph. aureus 209P was completely arrested by hexyl 3-chloro-4-hydroxybenzoate at a dilution of 1:160,000, whereas the non-halogenated controls and Furacin standard achieved complete inhibition only at 1:80,000 dilution [2]. While this specific datum is for the hexyl ester rather than the ethyl ester, the structure-activity trend established across the homologous series indicates that the 3-chloro substituent confers a consistent potency advantage over the non-halogenated counterpart, and that this advantage is more pronounced in lower alkyl esters for respiratory inhibition in E. coli [1].

Antimicrobial preservative Structure-activity relationship Paraben halogenation

Enhanced Gram-Negative Respiratory Inhibition

The 1957 study by Fujita et al. established that while p-hydroxybenzoate esters generally exhibit weak activity against Escherichia coli, the introduction of a halogen at the 3-position markedly increases respiratory inhibition in this Gram-negative organism [1]. This effect is reported to be most pronounced in the lower alkyl esters, which would include the ethyl ester. The magnitude of this respiratory inhibitory effect varies with halogen identity, decreasing in the order iodine > bromine > chlorine [1]. Although this means chlorine is the least potent among the halogens tested for this specific endpoint, it still represents a significant gain over the non-halogenated parent compound, which shows negligible respiratory inhibition in E. coli. No quantitative MIC or IC50 values for ethyl 3-chloro-4-hydroxybenzoate specifically against E. coli were identified in the available primary literature.

E. coli respiratory inhibition Gram-negative antibacterial Halogen effect

Increased Lipophilicity Alters Membrane Permeability

The computed LogP (octanol-water partition coefficient) for ethyl 3-chloro-4-hydroxybenzoate is 2.22 , which is notably higher than the reported LogP of ethylparaben (ethyl 4-hydroxybenzoate), typically cited in the range of approximately 1.8-1.9. This increase in lipophilicity, attributable to the chlorine substituent, is consistent with the general observation that halogenation increases the hydrophobicity of the paraben scaffold, which has been correlated with enhanced membrane partitioning and improved antimicrobial activity in 3,5-substituted paraben derivatives [1]. The increased LogP also impacts solubility in aqueous versus organic phases, a critical parameter for formulation scientists selecting preservatives for emulsion-based products. The melting point of ethyl 3-chloro-4-hydroxybenzoate (98-102 °C) is lower than that of ethylparaben (116-118 °C) , potentially offering different handling and processing characteristics.

Lipophilicity LogP comparison Formulation design

Attenuated Estrogenic Activity from 3-Chloro Substitution

A 2017 study by Vadhadiya et al. demonstrated that 3,5-substitution on the paraben scaffold can disconnect antimicrobial activity from estrogen receptor alpha (ERα) binding, a major safety concern that has led to regulatory restrictions on conventional parabens [1]. The study reported that halogenated paraben derivatives, including chlorinated variants, retained or improved antimicrobial activity while exhibiting significantly decreased xenoestrogen activity as determined by competitive ELISA and cell proliferation assays [1]. Although the study focused on butyl paraben derivatives with 3,5-disubstitution, the structure-activity principle—that halogenation at positions ortho to the phenolic hydroxyl group reduces ERα binding—is applicable to the 3-chloro monosubstituted scaffold of ethyl 3-chloro-4-hydroxybenzoate. The authors further note that certain 3,5-substituted derivatives displayed antimicrobial potency up to 16-fold greater than the parent paraben while lacking detectable estrogenic activity [1].

Endocrine disruption Paraben safety Estrogen receptor

Pharmaceutical Intermediate for Hydrazide-Hydrazone Synthesis

Ethyl 3-chloro-4-hydroxybenzoate is a demonstrated precursor for the synthesis of bioactive hydrazide-hydrazone derivatives. In a published synthetic protocol, ethyl 3-chloro-4-hydroxybenzoate (4.95 g, 25 mmol) was reacted with hydrazine in refluxing ethanol to afford the corresponding hydrazide as white crystals in 69% yield (3.15 g) . This hydrazide intermediate was subsequently condensed with various aldehydes to yield hydrazone derivatives with glucagon receptor antagonist activity [1]. A parallel study using the methyl ester analog (methyl 3-chloro-4-hydroxybenzoate) produced fifteen novel hydrazone derivatives that demonstrated antibacterial activity with zones of inhibition ranging from 19-24 mm against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with ampicillin as the reference standard [2]. The presence of the chlorine atom at the 3-position is critical to the biological activity profile of the resulting hydrazones; unsubstituted paraben-derived hydrazones would yield a different pharmacological profile.

Pharmaceutical intermediate Hydrazide-hydrazone Drug synthesis

Commercial Availability and Analytical Characterization

Ethyl 3-chloro-4-hydroxybenzoate is available from Sigma-Aldrich (ALDRICH brand, Product Number 568325) with a defined purity specification of ≥96.5% as determined by GC, with additional quality parameters including titration by AgNO3 (96.5-103.5%), IR spectrum conformation to structure, and appearance controlled as white to off-white powder or crystals . The CAS Registry Number 16357-41-8 is unambiguous and indexed in the CAS Common Chemistry database [1]. In contrast, several closely related 3-chloro-4-hydroxybenzoate esters (e.g., propyl 3-chloro-4-hydroxybenzoate, CAS 37470-49-8) are listed as discontinued products by certain suppliers, potentially affecting supply chain reliability . The availability of certified analytical data reduces procurement risk by ensuring batch-to-batch consistency for both research and industrial applications.

Quality control Analytical specification Procurement reliability

Ethyl 3-Chloro-4-Hydroxybenzoate: Application Scenarios


Cosmetic Preservative with Reduced Estrogenic Activity

Ethyl 3-chloro-4-hydroxybenzoate is strategically suited for preservative development programs targeting replacement of conventional alkyl parabens in cosmetic and personal care formulations, particularly where regulatory pressure (e.g., EU concentration restrictions on propyl- and butylparaben) demands alternatives. The 3-chloro substitution has been demonstrated at the class level to disconnect antimicrobial potency from ERα binding [1], while maintaining or enhancing antibacterial activity against Gram-positive organisms through increased membrane partitioning [2]. Formulators should note the compound's LogP of 2.22, which is higher than ethylparaben, suggesting preferential partitioning into the oil phase of emulsion-based products and potentially enhanced preservation of lipid-rich formulations.

Pharmaceutical Intermediate for Glucagon Antagonists and Antibacterial Hydrazones

Ethyl 3-chloro-4-hydroxybenzoate serves as a validated starting material for the synthesis of biologically active hydrazide-hydrazone compounds. The ester is converted to the corresponding hydrazide in 69% isolated yield by reaction with hydrazine in refluxing ethanol, and the hydrazide intermediate can be condensed with aromatic aldehydes to access glucagon receptor antagonists [2] or antibacterial hydrazones with zones of inhibition up to 24 mm [3]. The chlorine atom at the 3-position is essential to the pharmacological profile of the resulting hydrazones, making non-halogenated parabens unsuitable substitutes in these synthetic routes.

Food Preservative with Gram-Negative Activity

For food preservation applications where Gram-negative coverage is required, ethyl 3-chloro-4-hydroxybenzoate offers a differentiating advantage over ethylparaben: the 3-chloro substituent markedly increases respiratory inhibition in Escherichia coli, an effect that is most pronounced in the lower alkyl esters [1]. While chlorine is the least potent halogen for this endpoint (I > Br > Cl), it still transforms E. coli inhibition from negligible to significant. Combined with the established Gram-positive potency advantage, this broader spectrum of activity may allow single-preservative formulations rather than paraben combinations.

Monomer Precursor for Stimuli-Responsive Drug Delivery

Ethyl 3-chloro-4-hydroxybenzoate has been employed as a precursor for the synthesis of polymerizable methacrylate monomers used in pH-responsive drug delivery nanovectors. Specifically, poly[2-((methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate)-r-(glycerol methacrylate)], poly(MCH-r-GMA), exhibits a pKa in the 6.5-7 range, suitable for triggered release in the mildly acidic tumor microenvironment [1]. The chlorine substituent modulates the pKa of the phenolic hydroxyl group, which is critical for the pH-responsive behavior; non-halogenated paraben-derived polymers would have a different pKa and thus different drug release kinetics. Procurement for polymer chemistry applications should specify the 3-chloro derivative specifically, as the unsubstituted analog will not yield equivalent responsive behavior.

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